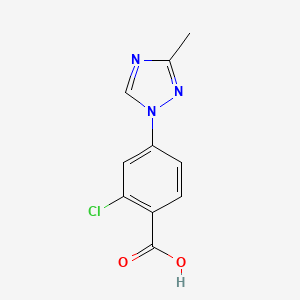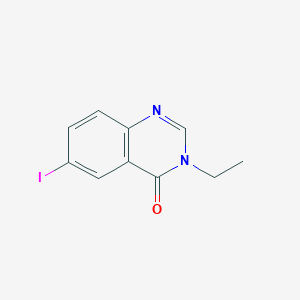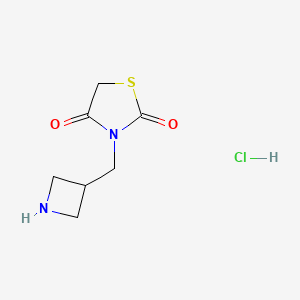
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has gained significant attention due to its potential implications in various research and industrial fields. This compound has unique physical and chemical properties that make it an attractive choice for numerous applications.
Mechanism of Action
Target of Action
The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .
Mode of Action
This compound interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .
Biochemical Pathways
The activation of PPAR-γ by this compound affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .
Preparation Methods
The synthesis of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves several steps. One common method includes the reaction of azetidine with thiazolidine-2,4-dione under specific conditions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize these optimized synthetic routes to ensure high efficiency and scalability.
Chemical Reactions Analysis
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it a valuable candidate for drug development and therapeutic applications. In the industrial sector, it is used in the production of various organic compounds and materials.
Comparison with Similar Compounds
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as thiazolidinediones and azetidines . Thiazolidinediones, for example, are known for their antidiabetic properties and are used in the treatment of type 2 diabetes . Azetidines, on the other hand, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique combination of azetidine and thiazolidine moieties in this compound provides it with distinct properties and applications that set it apart from these similar compounds .
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
amine](/img/structure/B1450420.png)
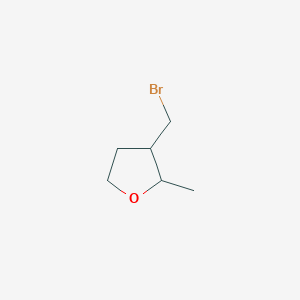
![2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
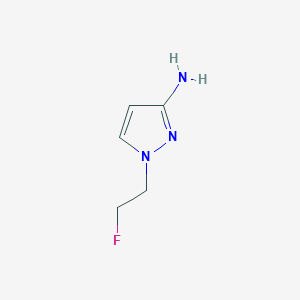

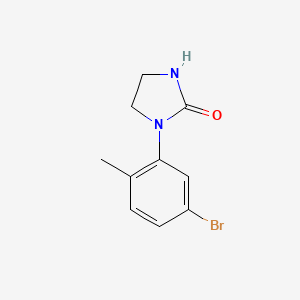
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

